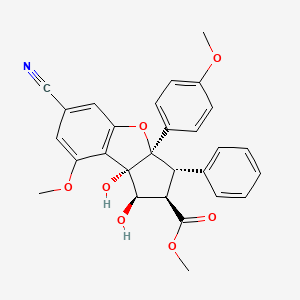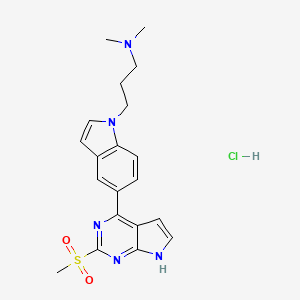
HIV-1 inhibitor-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-24 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-24 typically involves multiple steps, starting with commercially available precursors. One common route begins with the preparation of a key intermediate, which is then subjected to various chemical transformations, including nucleophilic substitution, oxidation, and cyclization reactions. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic pathways and reaction conditions. Additionally, continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 inhibitor-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and electrophiles like acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of integrase in HIV-1 replication and to identify potential drug targets.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as an antiretroviral agent for the treatment of HIV-1 infection.
Industry: Applied in the development of new antiretroviral therapies and in the production of diagnostic tools for HIV-1 detection.
Mecanismo De Acción
HIV-1 inhibitor-24 exerts its effects by binding to the active site of the viral integrase enzyme, thereby blocking its catalytic activity. This prevents the integration of viral DNA into the host genome, which is essential for the replication and propagation of HIV-1. The compound specifically targets the integrase-viral DNA complex, stabilizing it in an inactive conformation and preventing the strand transfer reaction required for integration.
Comparación Con Compuestos Similares
HIV-1 inhibitor-24 is unique among integrase inhibitors due to its distinct chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first integrase inhibitor approved for clinical use, which also targets the integrase enzyme but has a different chemical structure.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A more recent integrase inhibitor with improved efficacy and resistance profiles compared to earlier compounds.
This compound stands out due to its higher potency and selectivity for the integrase enzyme, as well as its ability to overcome resistance mutations that affect other integrase inhibitors.
Propiedades
Fórmula molecular |
C26H19N5O2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
4-[4-[(S)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m0/s1 |
Clave InChI |
UHMLHIRSNCDVOO-VWLOTQADSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


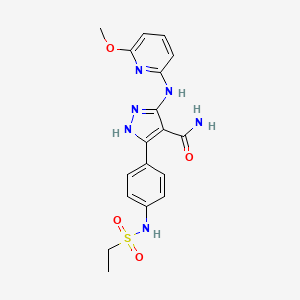
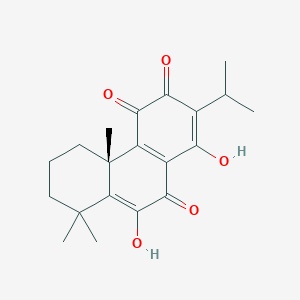
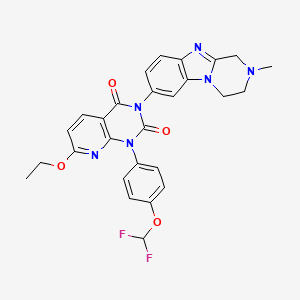
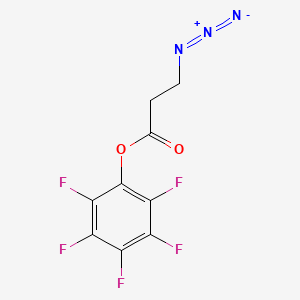
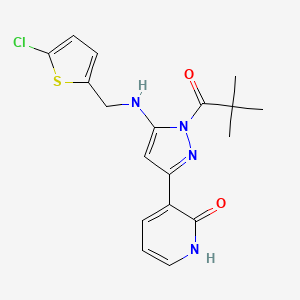
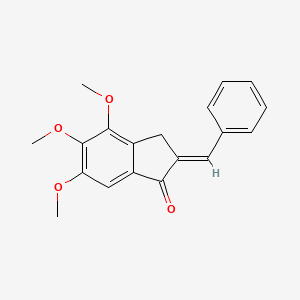

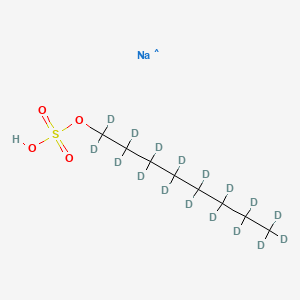
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)

